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Compound Name:
carboxylic acid

Cat. No.: B599558

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1H-pyrrole-2-
carboxylic acid (CAS No. 149427-58-7), a fluorinated heterocyclic building block of significant
interest to the pharmaceutical and agrochemical industries. We delve into its fundamental
chemical and physical properties, present a detailed synthesis protocol based on modern
methodologies, and discuss its analytical characterization. Furthermore, this guide explores the
compound's critical role as a key intermediate in the development of advanced therapeutic
agents, particularly kinase inhibitors, contextualizing its utility for researchers, medicinal
chemists, and professionals in drug development.

Introduction: The Strategic Importance of
Fluorinated Pyrroles

The strategic incorporation of a trifluoromethyl (CF3) group into bioactive molecules is a
cornerstone of modern medicinal chemistry. This moiety is prized for its ability to enhance
crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability,
lipophilicity, and binding affinity.[1] When combined with the pyrrole scaffold—a privileged
heterocycle found in numerous natural products and pharmaceuticals—the resulting molecule
becomes a powerful synthon for drug discovery.[1]
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4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid embodies this principle. It serves as a
versatile intermediate, providing a robust framework for the construction of complex molecular
architectures targeting a range of biological pathways. Its utility spans from the development of
novel anti-inflammatory and central nervous system agents to advanced materials.[2] This
guide serves as a detailed resource for scientists, offering both the foundational knowledge and
the practical insights required to effectively utilize this compound in research and development.

Compound Identification and Physicochemical
Properties

Accurate identification and understanding of a compound's properties are prerequisites for its
successful application. The key identifiers and physicochemical characteristics of 4-
(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid are summarized below.

Chemical Structure

Caption: Chemical structure of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.

Data Summary Table

Identifier Value

CAS Number 149427-58-7

Molecular Formula CeHaF3NO2

Molecular Weight 179.10 g/mol

IUPAC Name 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
MDL Number MFCD13190112

Predicted Boiling Point 305.1£42.0°C

Predicted Density 1.573 £ 0.06 g/cm3

Synthesis and Manufacturing

The synthesis of substituted pyrroles, particularly those bearing electron-withdrawing groups
like trifluoromethyl, requires carefully considered strategies. A robust and scalable method
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involves the condensation of a trifluoromethyl vinamidinium salt with glycine esters, followed by
a selective deprotection step.[1]

Causality in Synthetic Strategy

The choice of a trifluoromethyl vinamidinium salt as a starting material is strategic; it serves as
a reliable three-carbon synthon that pre-installs the crucial CFs group. The subsequent
cyclization with a glycine ester derivative builds the pyrrole ring. A key challenge in this pathway
is the final hydrolysis of the resulting ester to the desired carboxylic acid. Direct alkaline
hydrolysis can be problematic, often leading to complex mixtures and degradation of the
sensitive pyrrole ring.[1] Therefore, a more elegant and higher-yielding approach involves the
use of a benzyl ester of glycine. The benzyl group can be cleanly removed under mild catalytic
hydrogenation conditions, a process that preserves the integrity of the heterocyclic core and
reliably yields the target acid.[1]

Detailed Experimental Protocol

This protocol describes a two-step synthesis beginning with the formation of the pyrrole ester,
followed by hydrogenolysis to the final product.

Step 1: Synthesis of Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

» To a solution of trifluoromethyl vinamidinium salt (1.0 eq) in anhydrous acetonitrile (MeCN),
add benzyl glycinate (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.5

eq).

» Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The
reaction is typically complete within 12-18 hours.

o Upon completion, cool the mixture to room temperature and concentrate under reduced
pressure to remove the solvent.

o Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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» Purify the crude product by column chromatography on silica gel to yield the pure benzyl
ester intermediate.

Step 2: Synthesis of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Dissolve the benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate (1.0 eq) from the previous
step in a suitable solvent such as methanol or ethyl acetate.

e Add a palladium on carbon catalyst (e.g., 10% Pd/C) to the solution (typically 5-10 mol%).

o Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at
room temperature.

« Stir the reaction vigorously until the starting material is fully consumed, as monitored by TLC
or LC-MS. This step is usually complete within 4-8 hours.

o Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove
the palladium catalyst.

o Wash the Celite pad with the reaction solvent to ensure full recovery of the product.

o Concentrate the filtrate under reduced pressure to yield 4-(Trifluoromethyl)-1H-pyrrole-2-
carboxylic acid as a solid. The product can be further purified by recrystallization if
necessary.

Synthesis Workflow Diagram
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Trifluoromethyl Vinamidinium Salt + Benzyl Glycinate

Step 1: Cyclization

Solvent: Acetonitrile

Base: Triethylamine
Condition: Reflux

Intermediate:
Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

'

Step 2: Catalytic Hydrogenation
Catalyst: 10% Pd/C
Solvent: Methanol

Condition: H2 atmosphere, RT

'

Purification
Filtration (to remove catalyst)
Solvent Evaporation

Final Product:
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.

Spectroscopic and Analytical Data
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Structural confirmation and purity assessment are critical for any chemical building block. While
comprehensive, publicly available experimental spectra are scarce, the expected spectroscopic
signatures can be predicted based on the compound's structure.

Technique Expected Features

Pyrrole Protons: Two distinct signals in the

aromatic region (approx. 6.5-7.5 ppm), likely

appearing as doublets or multiplets. N-H Proton:
1H NMR . _ _

A broad singlet, typically downfield (>10 ppm).

Carboxylic Acid Proton: A very broad singlet,

highly downfield (>12 ppm).

Carboxylic Carbonyl: Signal in the range of 160-
170 ppm. Pyrrole Carbons: Four signals in the

13C NMR aromatic region (approx. 110-140 ppm). CF3
Carbon: A quartet (due to C-F coupling) around
120-125 ppm.

A singlet corresponding to the three equivalent
19F NMR _
fluorine atoms of the CFs group.

O-H Stretch (Carboxylic Acid): A very broad
band from 2500-3300 cm~*. N-H Stretch: A
sharp to moderately broad band around 3300-
IR Spectroscopy 3400 cm~1, C=0 Stretch (Carbonyl): A strong,
sharp absorption around 1680-1710 cm~1. C-F
Stretch: Strong absorptions in the 1100-1300

cm~1 region.

[M-H]~ (Negative ESI): Expected at m/z 178.01.

Mass Spectrometr
P Y [M+H]* (Positive ESI): Expected at m/z 180.03.

Applications in Research and Drug Development

The primary value of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid lies in its role as a
sophisticated building block for creating high-value pharmaceutical compounds. The carboxylic
acid moiety serves as a versatile chemical handle for amide bond formation, a ubiquitous
linkage in drug molecules.
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Role in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology and immunology.
Many potent kinase inhibitors feature a heterocyclic core that anchors the molecule within the
ATP-binding site of the enzyme. The 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
scaffold is ideally suited for this purpose. It can be readily coupled with various amine-
containing fragments to generate libraries of potential inhibitors for screening. The
trifluoromethyl group can project into hydrophobic pockets within the kinase, enhancing binding
affinity and selectivity, while the pyrrole N-H and carboxylic acid-derived amide can form critical
hydrogen bonds with the protein backbone.

Logical Relationship Diagram for Drug Discovery

4-(CF3)-Pyrrole-2-Carboxylic Acid Amine-Containing Fragments
(Core Scaffold) (R-NH2)

o

Amide Coupling Reaction
(e.g., EDC, HATU)

! Library of Pyrrole Amide Derivatives
|

________________ =

High-Throughput Screening
(e.g., Kinase Assays)

Hit Identification & Lead Optimization

Drug Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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